(S)-2-phenyloxetane

Description

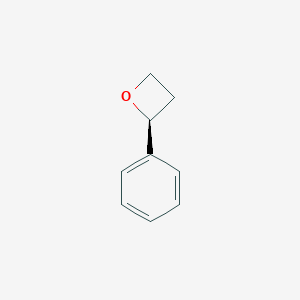

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-phenyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHJOAVOTFFIMP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis Methodologies for S 2 Phenyloxetane

Biocatalytic Approaches to Chiral Oxetanes

Biocatalysis offers an environmentally benign and highly selective route to chiral compounds. For (S)-2-phenyloxetane, this typically involves the stereoselective reduction of prochiral ketones or enzymatic strategies for ring formation.

Whole-Cell Mediated Asymmetric Reduction of Prochiral Ketones

Whole-cell biocatalysts, such as various microorganisms, are employed for the asymmetric reduction of prochiral ketones, yielding optically active halohydrin precursors that can subsequently be cyclized to form chiral oxetanes.

Baker's yeast ( Saccharomyces cerevisiae ) is a widely utilized and economically viable whole-cell biocatalyst for the enantioselective reduction of prochiral ketones mdpi.commdpi.comresearchgate.net. A two-step chemoenzymatic synthesis of this compound has been developed, beginning with the whole-cell mediated asymmetric reduction of α-, β-, and γ-chloroalkyl arylketones mdpi.commdpi.comdoabooks.orgst-andrews.ac.uk. For instance, the bioreduction of 3-chloro-1-phenylpropanone (1a) using baker's yeast (resting cells) yielded the chlorohydrin (S)-2a with a 42% yield and an enantiomeric ratio (er) of up to 94:6 mdpi.com. Other microorganisms, including Kluyveromyces marxianus CBS 6556, Saccharomyces cerevisiae CBS 7336, and Lactobacillus reuteri DSM 20016, have also been screened for this purpose, with baker's yeast generally providing superior yields and enantiomeric ratios mdpi.commdpi.comdoabooks.orgst-andrews.ac.uk.

The following table summarizes selected results for the whole-cell mediated asymmetric reduction of 3-chloro-1-phenylpropanone (1a) to (S)-3-chloro-1-phenylpropan-1-ol (S)-2a:

| Substrate (1a) | Biocatalyst | Yield of (S)-2a (%) | Enantiomeric Ratio (er) (S:R) | Citation |

| 3-chloro-1-phenylpropanone | Baker's yeast (resting cells) | 42 | 94:6 | mdpi.com |

| 3-chloro-1-phenylpropanone | Saccharomyces cerevisiae CBS 7336 | 48 | 75:25 | mdpi.com |

The asymmetric reduction of α-, β-, and γ-chloroalkyl arylketones by whole-cell biocatalysts, particularly baker's yeast, stereoselectively produces optically active chlorohydrins mdpi.comst-andrews.ac.ukacs.org. These chlorohydrins are crucial intermediates, as they can be subsequently cyclized in a stereospecific manner to form the desired this compound without significant loss of enantiomeric integrity mdpi.comdoabooks.orgst-andrews.ac.uk. For example, the chlorohydrin (S)-3-chloro-1-phenylpropan-1-ol, obtained from the bioreduction of 3-chloro-1-phenylpropanone, can be almost quantitatively cyclized in a basic medium to yield this compound with an enantiomeric ratio of 95:5 and a 98% yield mdpi.com. This two-step chemoenzymatic strategy highlights the importance of the stereoselective formation of the chlorohydrin precursor in achieving high enantiopurity of the final oxetane (B1205548) product mdpi.comdoabooks.orgst-andrews.ac.uk.

Enzymatic Strategies for Enantioselective Oxetane Formation

Beyond whole-cell systems, specific enzymes can directly catalyze the enantioselective formation of oxetanes. Recent research has reported the discovery and protein engineering of unique halohydrin dehalogenases (HHDHs) to develop a biocatalytic platform for the enantioselective formation of oxetanes researchgate.netresearchgate.net. This enzymatic approach demonstrates high efficiency and excellent enantioselectivity, facilitating the preparative-scale synthesis of both enantiomers of chiral oxetanes, including this compound, with high enantiomeric excess (up to >99% ee) researchgate.netresearchgate.net. This platform can also be integrated into a one-pot, one-catalyst cascade system, showcasing its potential for streamlined synthesis researchgate.netresearchgate.net.

Enantioselective Catalysis in Oxetane Formation

Chemical enantioselective catalysis provides alternative routes to chiral oxetanes, often employing chiral metal complexes or organocatalysts to control stereochemistry.

Chiral Catalyst Systems for Asymmetric Reductions

Enantioselective reduction of β-halo ketones, followed by Williamson ether cyclization, has been reported as a method for preparing enantioenriched 2-aryl-substituted oxetanes acs.org. An important example involved the enantioselective reduction of β-halo ketones using a chiral reducing catalyst generated in situ from lithium borohydride (B1222165) and a chiral ligand acs.org. This method achieved enantiomeric excesses of 79–89% for 2-aryl-substituted oxetanes acs.org. Subsequent acetylation and ring closure afforded the oxetanes without racemization acs.org.

While direct asymmetric synthesis of this compound via chiral catalyst systems for asymmetric reduction is less commonly reported compared to biocatalytic methods, early work by Nozaki and Noyori observed asymmetric induction in carbene insertion to a C-O bond of 2-phenyloxetane (B1633447), leading to optically active 2,3-substituted tetrahydrofuran (B95107) derivatives nobelprize.orgscribd.comclockss.org. Although the enantioselection in these early studies was not practically significant, it demonstrated the potential for chiral catalysts to influence the stereochemistry of oxetane-related transformations nobelprize.orgscribd.com. More recent developments in asymmetric ring expansion of oxetanes to tetrahydrofurans have utilized Cu(I)/bis(azaferrocene) catalysts, achieving excellent diastereo- and enantiocontrol acs.org. While this specifically describes ring expansion from oxetanes, it underscores the broader utility of chiral catalyst systems in controlling the stereochemistry of reactions involving the oxetane scaffold acs.org.

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions represent a key strategy for the enantioselective synthesis of this compound. These methods typically involve the formation of the oxetane ring from a chiral precursor or through the use of chiral catalysts that induce asymmetry during the ring-closing step.

One notable approach involves the enantioselective reduction of β-halo ketones, followed by an intramolecular Williamson ether cyclization. Soai and co-workers reported an important enantioselective synthesis of 2-aryl-substituted oxetanes in 1986. This method utilized an in situ generated chiral reducing catalyst, derived from lithium borohydride (LiBH₄) and a chiral ligand, to reduce β-halo ketones. The subsequent cyclization was promoted by potassium hydroxide (B78521) (KOH), yielding the desired oxetanes with enantiomeric excesses (ee) ranging from 79% to 89%. chem960.com

More recently, Lo and Fu demonstrated the preparation of enantioenriched oxetanes via a similar strategy, starting from enantioenriched γ-chlorohydrins. These chlorohydrins were themselves synthesized through the asymmetric reduction of β-chloroketones using (+)-B-chlorodiisopinocampheylborane [(+)-DIP-Cl]. The cyclization step, facilitated by potassium hydride (KH), effectively closed the ring while preserving the high enantiomeric excess established in the preceding reduction. chem960.com

Chemoenzymatic Synthetic Routes to this compound

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical transformations, offering a powerful route to chiral compounds like this compound.

A prominent two-step stereoselective chemoenzymatic synthesis of optically active α-aryl-substituted oxygen heterocycles, including this compound, has been developed. The first step involves a whole-cell mediated asymmetric bioreduction of α-, β-, and γ-chloroalkyl arylketones. Among various whole-cell biocatalysts screened, baker's yeast (Saccharomyces cerevisiae) proved to be particularly effective, providing the corresponding chlorohydrins with high enantiomeric ratios, up to 95:5 (S:R).

The second step is a stereospecific cyclization of these enantiomerically enriched chlorohydrins. This ring-closure reaction is carried out in a basic medium and proceeds almost quantitatively to yield the desired α-aryl-substituted cyclic ethers, such as this compound, without any erosion of their enantiomeric integrity. For this compound specifically, this chemoenzymatic route achieved a 98% yield with an enantiomeric ratio of 95:5 (S:R), and a specific rotation ([α]D²⁰) of -4.3° (c 1, CHCl₃).

Another recent advancement in chemoenzymatic synthesis involves the use of halohydrin dehalogenase. A biocatalytic platform has been established that utilizes this enzyme for the enantioselective formation of chiral oxetanes. This method has demonstrated the ability to produce both enantiomers of chiral oxetanes with high efficiency and excellent enantioselectivity, often exceeding 99% ee, and is scalable for preparative-scale synthesis.

The following table summarizes key data from selected asymmetric synthesis methodologies for this compound:

| Methodology Type | Key Reagents/Enzymes | Precursor Type | Yield (%) | Enantiomeric Ratio (S:R) | Specific Rotation ([α]D²⁰) | Reference |

| Asymmetric Cyclization | LiBH₄ + Chiral Ligand, KOH | β-Halo Ketones | - | 79:21 to 89:11 | - | chem960.com |

| Asymmetric Cyclization | (+)-DIP-Cl, KH | β-Chloroketones (via γ-chlorohydrins) | Moderate | Enantiomeric excess retained | - | chem960.com |

| Chemoenzymatic Synthesis | Baker's Yeast (bioreduction), Base (cyclization) | α-, β-, γ-Chloroalkyl Arylketones | 98 | 95:5 | -4.3° (c 1, CHCl₃) | |

| Chemoenzymatic Synthesis | Halohydrin Dehalogenase | - | Up to 49 | >99:1 | - |

Synthetic Derivatization and Functionalization Strategies of S 2 Phenyloxetane

Regioselective Lithiation and Electrophilic Trapping

Regioselective lithiation of 2-phenyloxetane (B1633447) provides a powerful method for introducing diverse substituents at specific positions, particularly at the α-benzylic carbon.

2-Phenyloxetane undergoes clean α-(benzylic) lithiation when treated with sec-butyllithium (B1581126) (s-BuLi) at -78 °C in tetrahydrofuran (B95107) (THF) acs.orgresearchgate.netresearchgate.netarkat-usa.orgresearchgate.netrsc.orgrsc.orgwhiterose.ac.ukrsc.orgrsc.org. This hydrogen-lithium exchange leads to the regioselective generation of 2-lithio-2-phenyloxetane, a key carbanionic intermediate researchgate.netrsc.org.

The generated 2-lithio-2-phenyloxetane intermediate acts as a nucleophile and can be effectively trapped with a variety of electrophiles, leading to the formation of 2,2-disubstituted oxetane (B1205548) derivatives in good to excellent yields acs.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgrsc.org. Examples of successful electrophilic trapping agents include alkyl halides (e.g., methyl iodide, ethyl iodide, benzyl (B1604629) bromide), aromatic and aliphatic aldehydes and ketones (e.g., pivalaldehyde, p-chlorobenzaldehyde, acetaldehyde, acetone, isopropyl phenyl ketone, benzophenone), and silyl (B83357) and stannyl (B1234572) chlorides (e.g., chlorotrimethylsilane, tributyltin chloride) acs.orgresearchgate.netresearchgate.net.

The table below summarizes representative examples of 2-substituted-2-phenyloxetane derivatives synthesized via electrophilic trapping of 2-lithio-2-phenyloxetane:

| Electrophile | Product (General Type) | Yield (%) | Diastereomeric Ratio (dr) |

| Methyl Iodide | 2-Methyl-2-phenyloxetane | 86-95 | N/A |

| Ethyl Iodide | 2-Ethyl-2-phenyloxetane | 86-95 | N/A |

| Chlorotrimethylsilane | 2-(Trimethylsilyl)-2-phenyloxetane | 95 | N/A |

| Tributyltin Chloride | 2-(Tributylstannyl)-2-phenyloxetane | 86-95 | N/A |

| Pivalaldehyde | Hydroxyalkylated derivative | 75-82 | 1.2:1 |

| p-Chlorobenzaldehyde | Hydroxyalkylated derivative | 75-82 | 2:1 |

| Acetone | Hydroxyalkylated derivative | 75-82 | 1.2:1 |

| Benzophenone | Hydroxyalkylated derivative | 75-82 | N/A |

| Cyclopropylmethyl bromide | Butenyl-coupled product | 20 | N/A |

Note: Yields and diastereomeric ratios are approximate ranges or specific examples reported in the literature acs.orgresearchgate.netresearchgate.net.

A significant finding regarding 2-lithiated-2-phenyloxetane is its configurational instability acs.orgresearchgate.netresearchgate.netrsc.orgrsc.orgrsc.org. Studies employing enantiomerically enriched (S)-2-phenyloxetane have shown that the lithiated intermediate rapidly racemizes, leading to racemic 2-substituted-2-phenyloxetanes, even in both polar (THF) and nonpolar (hexane/TMEDA) solvents acs.orgresearchgate.net. This lability suggests that electron-transfer processes are operative and contribute to the racemization, particularly when reactive electrophiles or "activated" halides are involved acs.orgresearchgate.netrsc.org. The aggregation state of the organolithium compound and the solvent polarity can influence its configurational stability rsc.org.

Flow Microreactor Techniques for Enhanced Derivatization

Recent advancements in synthetic methodology have seen the application of flow microreactor techniques to enhance the derivatization of oxetanes, including 2-phenyloxetane smolecule.comnih.govacs.orgthieme-connect.comresearchgate.net. These systems offer precise control over reaction conditions, such as residence time, which is crucial for handling highly unstable intermediates like 2-phenyloxetan-2-yl lithium researchgate.net. The use of flow microreactors has enabled the generation and trapping of this unstable intermediate at higher temperatures compared to traditional batch-mode reactions, which typically require -78 °C researchgate.net. This technology improves reaction efficiency and product yields, facilitating the synthesis of 2,2-disubstituted oxetanes smolecule.comresearchgate.net.

Electrophilic Substitution on the Aromatic Moiety

Beyond functionalization of the oxetane ring itself, the phenyl group of 2-phenyloxetane can also undergo electrophilic substitution reactions smolecule.com. The oxetane ring can act as a powerful directing group for ortho-lithiation on the aromatic ring, a strategy known as directed ortho-metalation (DoM) acs.orgarkat-usa.orgrsc.org. This allows for regioselective functionalization of the aromatic moiety, providing access to a different set of functionalized 2-aryloxetanes acs.org. For instance, 2-methyl-2-phenyloxetane, which lacks a benzylic proton, has been shown to undergo ortho-lithiation of the aryl ring when treated with s-BuLi in diethyl ether, followed by reaction with various electrophiles acs.org. This demonstrates the utility of the oxetane as a directing metallation group for aromatic functionalization arkat-usa.orgrsc.org.

Oxidation Reactions of the Oxetane Ring

The oxetane ring, while generally stable, can undergo oxidation reactions to yield various functionalized derivatives, including oxetanones smolecule.com. For hydroxymethyl-substituted oxetanes, oxidation to the corresponding aldehydes can be achieved using reagents such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) chemrxiv.org. Oxidation to carboxylic acids is also possible, though it can be substrate-specific chemrxiv.org. Furthermore, in certain photochemical ring expansion reactions of 2-phenyloxetane, oxidative workup procedures are sometimes necessary to remove undesired ring-opened by-products, indicating the ring's susceptibility to oxidation under specific conditions rsc.orgrsc.org. Metabolic studies have also shown that 2-monosubstituted oxetanes can undergo ring scission through oxidative metabolism, leading to hydroxy acid and diol metabolites ethz.ch.

Reactivity and Mechanistic Studies of S 2 Phenyloxetane Transformations

Ring-Opening Reactions

Ring-opening reactions of oxetanes are fundamental transformations that lead to the formation of 1,3-difunctionalized compounds. The inherent ring strain of the oxetane (B1205548) (approximately 19.5 kcal/mol) facilitates these reactions, though they are generally less reactive than epoxides due to lower ring strain.

Nucleophilic Ring Opening Mechanisms (e.g., SN2)

Nucleophilic ring opening of oxetanes typically proceeds via an SN2-like mechanism, particularly under basic or neutral conditions with strong nucleophiles. In this mechanism, the nucleophile attacks one of the carbons of the oxetane ring from the backside, leading to the inversion of configuration at the attacked carbon and cleavage of a carbon-oxygen bond. ucalgary.calibretexts.org The leaving group is the oxygen atom of the oxetane, which becomes an alkoxide and is subsequently protonated to form an alcohol. ucalgary.ca

For asymmetric oxetanes like (S)-2-phenyloxetane, the regioselectivity of nucleophilic attack is a critical aspect. Strong nucleophiles tend to attack the less sterically hindered carbon atom of the oxetane ring. ucalgary.calibretexts.org For instance, in 2-substituted oxetanes, nucleophilic attack often occurs at the less substituted carbon, leading to the formation of the more substituted alcohol after protonation. ucalgary.ca

Catalytic Asymmetric Ring Opening of Substituted Oxetanes

The development of catalytic asymmetric ring-opening reactions of oxetanes is crucial for accessing highly functionalized chiral building blocks with high enantioselectivity. While progress in this field has been somewhat limited compared to epoxides, significant advancements have been made. rsc.org

Chiral Brønsted acid catalysts have emerged as effective systems for the asymmetric nucleophilic ring opening of 3-substituted oxetanes. rsc.org For example, Jacobsen and co-workers reported a highly enantioselective, hydrogen-bond-donor catalyzed addition of trimethylsilyl (B98337) bromide to achiral mono- and disubstituted oxetanes. This reaction yielded 1,3-bromohydrins with excellent enantioselectivities, demonstrating the utility of squaramide-derived catalysts. thieme-connect.com Analogous desymmetrizations of oxetanes have also been achieved using SPINOL-derived phosphoric acids. thieme-connect.com

More recently, SPHENOL-derived chiral phosphoric acid (CPA) catalysts have been shown to facilitate the enantioselective desymmetrization of 3,3-substituted oxetanes with high enantiomeric excess. acs.orgnih.gov Computational studies, including Density Functional Theory (DFT) calculations, have provided insights into the plausible transition states and the origin of stereoselectivity, attributing it to noncovalent interactions between the catalyst and the substrate. acs.orgnih.gov

Table 1: Examples of Catalytic Asymmetric Ring Opening of Oxetanes

| Catalyst Type | Substrate Type | Nucleophile | Product Type | Enantioselectivity (ee) | Reference |

| Chiral Squaramide | Mono- & Di-substituted Oxetanes | Trimethylsilyl Bromide | 1,3-Bromohydrins | Excellent | thieme-connect.com |

| SPINOL-derived Phosphoric Acid | Oxetanes | Various | Functionalized Products | High | thieme-connect.com |

| SPHENOL-derived CPA | 3,3-Substituted Oxetanes | Various | Functionalized Products | High | acs.orgnih.gov |

Biocatalytic Ring Opening Pathways

Biocatalysis offers a complementary approach to traditional synthetic methods for the enantioselective transformation of oxetanes. The enzymatic synthesis and ring-opening of chiral oxetanes have been areas of active research. nih.govnih.govresearchgate.net

Halohydrin dehalogenases (HHDHs), industrially relevant enzymes, have been engineered to catalyze the stereoselective kinetic resolution of chiral oxetanes and the formation of 1,3-disubstituted alcohols. nih.gov For instance, engineered variants of HheC from Agrobacterium radiobacter AD1 have demonstrated remarkable catalytic activity and high stereoselectivity (exceeding 99% enantiomeric excess, E > 200) in the ring opening of oxetanes to yield both (R)- and (S)-configured products. nih.gov This biocatalytic platform has shown broad applicability, accommodating a wide range of substrates. nih.govnih.govresearchgate.net Furthermore, these biocatalytic processes can be scaled up for large-scale transformations and can be integrated into one-pot, one-catalyst cascade systems. nih.govresearchgate.net

Stereospecificity and Regioselectivity in Ring Opening

The stereochemical outcome and site of attack in oxetane ring-opening reactions are crucial. In nucleophilic SN2-type ring openings, inversion of configuration typically occurs at the carbon undergoing nucleophilic attack. ucalgary.calibretexts.org

For 2-aryl oxetanes, including this compound, the regioselectivity of ring opening can be influenced by the nature of the nucleophile and the reaction conditions. For example, regioselective ring opening of enantiomerically enriched 2-aryl oxetanes with aryl borates has been achieved under mild and neutral conditions. researchgate.netacs.org When enantiomerically enriched 2-aryl oxetanes were used, a predominant retention of configuration was observed, rationalized by an intramolecular delivery through a six-membered transition state, leading to syn-stereoselective ring opening. acs.org This suggests that while external nucleophilic attack might lead to inversion, certain intramolecular or catalyzed processes can lead to retention or specific diastereomeric outcomes.

Ring-Expansion Reactions

Ring-expansion reactions of oxetanes involve the transformation of the four-membered ring into a larger cyclic structure, most commonly a five-membered tetrahydrofuran (B95107) (THF) derivative. This type of reaction is particularly valuable for synthesizing diverse oxygen heterocycles.

Asymmetric Ring Expansion to Tetrahydrofuran Derivatives

The asymmetric ring expansion of oxetanes to tetrahydrofuran derivatives has been a subject of significant research. This transformation often involves the reaction of oxetanes with diazo compounds in the presence of catalysts. acs.org

Early studies by Nozaki et al. in the 1960s showed that 2-phenyloxetane (B1633447) could undergo ring expansion with a diazo compound in the presence of a chiral copper chelate, yielding a mixture of cis and trans tetrahydrofuran derivatives. acs.org Later, Ito and Katsuki reported asymmetric ring expansion of aryl oxetanes with tert-butyl diazoacetate catalyzed by a chiral bipyridyl copper complex. acs.org Notably, while racemic 2-phenyloxetane gave a 1:1 mixture of trans- and cis-tert-butyltetrahydrofuran-2-carboxylates, (R)-2-phenyloxetane preferentially yielded the trans isomer, and this compound preferentially yielded the cis isomer. acs.orgresearchgate.net

Further advancements were made by Lo and Fu, who in 2001, developed conditions for asymmetric ring expansion using diazo esters with a Cu(I)/bis(azaferrocene) catalyst, achieving excellent diastereo- and enantiocontrol. acs.orgresearchgate.netresearchgate.net This method allowed for the synthesis of both cis and trans diastereoisomers by simply changing the enantiomer of the bis(azaferrocene) ligand. acs.orgresearchgate.net For example, the reaction of (R)-2-phenyloxetane (89% ee) with tert-butyl diazoacetate using a specific Cu-4 complex yielded (2S,3R)-tert-butyl 3-phenyltetrahydrofuran-2-carboxylate (92% ee) as the major product. Conversely, this compound (85% ee) under similar conditions provided (2S,3S)-tert-butyl 3-phenyltetrahydrofuran-2-carboxylate (93% ee) as the major product. researchgate.netresearchgate.net

Photochemical ring expansion reactions have also been explored. For instance, 2-phenyl oxetane can undergo a highly diastereoselective ring expansion reaction with (–)-menthyl phenyldiazoacetate to yield a tetrahydrofuran derivative essentially as a single isomer. nih.govresearchgate.netrsc.org This high diastereoselectivity is attributed to stereoselective ylide formation, where steric shielding by the chiral auxiliary directs the carbene insertion. nih.govresearchgate.netrsc.org DFT calculations suggest that these photochemical ring expansion reactions proceed via a diradical pathway. researchgate.netrsc.org

Table 2: Asymmetric Ring Expansion of this compound to Tetrahydrofuran Derivatives

| Reactant | Catalyst System | Product Diastereomer | Enantiomeric Excess (ee) | Reference |

| (R)-2-phenyloxetane | Cu-4 complex / tert-butyl diazoacetate | (2S,3R)-tert-butyl 3-phenyltetrahydrofuran-2-carboxylate | 92% | researchgate.netresearchgate.net |

| This compound | Cu-4 complex / tert-butyl diazoacetate | (2S,3S)-tert-butyl 3-phenyltetrahydrofuran-2-carboxylate | 93% | researchgate.netresearchgate.net |

| 2-phenyloxetane | (–)-menthyl phenyldiazoacetate (photochemical) | Tetrahydrofuran derivative | Highly diastereoselective (single isomer) | nih.govresearchgate.netrsc.org |

Copper(I)-Catalyzed Rearrangements with Diazo Esters

Copper(I)-catalyzed ring expansion reactions of oxetanes with diazo esters represent a significant synthetic methodology for accessing functionalized tetrahydrofurans. In 2001, researchers demonstrated conditions for the asymmetric ring expansion of oxetanes to tetrahydrofurans using diazo esters in the presence of a copper(I) catalyst complexed with a bis(azaferrocene) ligand. This method achieved excellent diastereo- and enantiocontrol over the newly formed stereocenter. alfa-chemistry.com, nih.gov

Specifically, the reaction of (R)-2-phenyloxetane with 89% enantiomeric excess (ee) and tert-butyl diazoacetate, catalyzed by a Cu-4 complex, yielded (2S,3R)-tert-butyl 3-phenyltetrahydrofuran-2-carboxylate with 92% ee as the major product. Conversely, starting from this compound with 85% ee, the reaction provided (2S,3S)-tert-butyl 3-phenyltetrahydrofuran-2-carboxylate with 93% ee as the major product. alfa-chemistry.com, uni.lu This highlights the enantiospecific nature of the transformation. The ability to control the cis and trans diastereoisomers was achieved simply by swapping the enantiomer of the bis(azaferrocene) ligand. nih.gov

Table 1: Copper(I)-Catalyzed Ring Expansion of 2-Phenyloxetane with tert-Butyl Diazoacetate

| Oxetane Enantiomer | Initial ee (%) | Diazo Ester | Catalyst | Product Stereochemistry | Product ee (%) |

| (R)-2-phenyloxetane | 89 | tert-Butyl diazoacetate | Cu-4 complex | (2S,3R)-3-phenyltetrahydrofuran-2-carboxylate | 92 |

| This compound | 85 | tert-Butyl diazoacetate | Cu-4 complex | (2S,3S)-3-phenyltetrahydrofuran-2-carboxylate | 93 |

Photochemical Ring Expansion Reactions with Aryldiazoacetates

Beyond transition metal catalysis, photochemical approaches have emerged as metal-free alternatives for oxetane ring expansion. Visible-light irradiation of aryldiazoacetates initiates the reaction by extruding nitrogen gas, leading to the generation of a reactive carbene species. wikipedia.org This carbene intermediate then reacts with 2-phenyloxetane. wikipedia.org

Studies have shown that the photochemical ring expansion of 2-phenyl oxetane with aryl diazoesters proceeds in good to very good yields. This reaction selectively forms the cis-2,2,3-trisubstituted furan (B31954) heterocycle as the major product, exhibiting high diastereoselectivity (d.r. > 20:1). wikipedia.org, wikipedia.org The high diastereoselectivity is attributed to a diastereoselective ylide formation followed by a stereospecific rearrangement reaction that yields the 5-membered ring heterocycle. wikipedia.org

Diastereoselectivity and Enantiocontrol in Ring Expansion Products

Achieving high diastereoselectivity and enantiocontrol is paramount in the synthesis of complex chiral molecules. Both the copper(I)-catalyzed and photochemical ring expansion reactions of this compound demonstrate remarkable stereocontrol.

In the copper(I)-catalyzed system, the use of chiral bis(azaferrocene) ligands enables excellent diastereo- and enantiocontrol. The choice of ligand enantiomer allows for the selective formation of either cis or trans diastereoisomers of the tetrahydrofuran products. alfa-chemistry.com, nih.gov For instance, the reaction with (R)-2-phenyloxetane yielded predominantly the trans-(2S,3R)-disubstituted tetrahydrofuran, while this compound preferentially afforded the cis isomer. nih.gov

The photochemical ring expansion of 2-phenyl oxetane with aryl diazoesters also exhibits high diastereoselectivity, consistently yielding the cis-2,2,3-trisubstituted furan heterocycle with a diastereomeric ratio greater than 20:1. wikipedia.org, wikipedia.org Furthermore, when chiral phenyldiazoacetates, such as (–)-menthyl phenyldiazoacetate, are employed, 2-phenyl oxetane undergoes a highly diastereoselective ring expansion, leading to the product essentially as a single isomer. wikipedia.org Computational studies (DFT calculations) support these experimental findings, indicating that the observed diastereoselectivity arises from specific transition state preferences, influenced by steric interactions. wikipedia.org

Table 2: Photochemical Ring Expansion of 2-Phenyloxetane with Aryl Diazoesters

| Oxetane Substrate | Diazo Ester | Reaction Conditions | Product Type | Diastereomeric Ratio (d.r.) | Yield |

| 2-phenyloxetane | Aryl diazoesters | Visible-light irradiation | cis-2,2,3-trisubstituted furan heterocycle | > 20:1 | Good to very good |

| 2-phenyloxetane | (–)-Menthyl phenyldiazoacetate | Photochemical | Tetrahydrofuran derivative | Essentially single isomer | Not specified |

Reactions Involving Carbene Intermediates

Carbene intermediates play a central role in the ring expansion reactions of this compound. In both copper(I)-catalyzed and photochemical transformations, the initial step involves the generation of a carbene.

In the photochemical reactions, visible-light irradiation of the diazo ester leads to the extrusion of nitrogen gas and the formation of a highly reactive carbene species. wikipedia.org This carbene then interacts with the oxetane ring. The subsequent reaction is proposed to proceed through the formation of an oxonium ylide intermediate., This ylide intermediate is crucial for the formation of the ring-expanded products. nih.gov

Density Functional Theory (DFT) calculations have provided insights into the mechanistic pathways, indicating that carbenes react via ylide formation, and the subsequent ring expansion reactions proceed through a diradical pathway. The distinct stereochemical outcomes observed in these reactions are believed to be influenced by differences in bond lengths within the transient oxygen ylide intermediates.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations are instrumental in dissecting the step-by-step sequence of elementary reactions involving oxetanes. These investigations identify key intermediates and transition states, providing a comprehensive picture of how reactants are transformed into products. labroots.com

Photochemical reactions involving oxetanes, such as the Paternò-Büchi reaction (a [2+2] photocycloaddition of carbonyl compounds to olefins), frequently proceed via biradical intermediates. Computational studies, particularly using Density Functional Theory (DFT), have been employed to analyze the stability and characteristics of these biradical species. chem960.comwikipedia.org For instance, the relative stability of a biradical intermediate can dictate the formation of the main product in such reactions. chem960.comwikipedia.org

The mechanism often involves a triplet potential energy surface, where a triplet biradical intermediate is formed. wikipedia.orgnih.gov Intersystem crossing to the singlet manifold is necessary for product formation, a process significantly influenced by spin-orbit coupling. wikipedia.org Computational analyses suggest that maximum spin-orbit coupling occurs when the angle between the p-orbitals at the radical centers is approximately 90°. wikipedia.org While some biradical intermediates are short-lived and may not be directly detectable if their cleavage rate surpasses their formation rate, their existence and properties are inferred through theoretical models. nih.gov Studies have also explored the photochemical cleavage pathways of oxetanes, revealing the role of energy transfer from sensitizers to the substrate in initiating these processes. nih.gov

An example of relative biradical stability from computational studies:

| Biradical Intermediate | Relative Stability (kcal mol⁻¹) |

| Biradical 13 | 0.00 |

| Biradical 14 | 1.49 |

This table illustrates that Biradical 13 is computationally found to be more stable than Biradical 14 by 1.49 kcal mol⁻¹, influencing the regio- and stereochemistry of the reaction. wikipedia.org

Oxonium ylides are significant reactive intermediates in various organic transformations, including sigmatropic rearrangements and ring expansion reactions of oxetanes. Computational investigations, often utilizing DFT, have shed light on the formation and subsequent rearrangements of these ylides. For instance, DFT calculations have shown that carbenes can react to form ylides, and the subsequent ring expansion reactions may proceed via a diradical pathway.

The high nucleophilicity of the oxygen atom within the oxetane (B1205548) ring is a key factor that facilitates the formation of these oxonium ylides, for example, from α-imino metal carbenes. Computational studies have been utilized to determine the energetic and electronic characteristics of reactions involving intramolecular oxonium ylide formation and rearrangement, allowing for the elucidation of the three-dimensional structures of both intermediates and transition states. The distinct stereochemical outcomes observed in oxygen ylide-mediated rearrangements have also been explored computationally, with differences in bond lengths within the ylide intermediates being identified as a contributing factor.

The inherent ring strain in oxetanes makes them prone to ring-opening and ring-expansion reactions, which are extensively studied using computational methods. Transition state analysis is a crucial technique in these investigations, allowing researchers to compare the activation energies of different pathways and understand the regioselectivity and stereoselectivity of the reactions.

For example, in the ring-opening reactions of fluorinated oxetanes, transition state calculations have been performed to compare the energies of transition states leading to different diastereoisomers. Intrinsic Reaction Coordinate (IRC) calculations are often employed to confirm that the identified transition states indeed connect the reactants to the products along the reaction pathway. Furthermore, techniques like Natural Bond Orbital (NBO) analysis can decompose reaction barriers into their electrostatic, steric, and hyperconjugative components, providing a detailed understanding of the factors governing the reaction.

Computational studies have also investigated the ring-opening polymerization mechanism of oxetane cation series compounds, optimizing the geometrical parameters of reactants, transition states, intermediates, and products. These studies indicate that the polymerization proceeds via the continuous attack of the oxetane oxygen atom on the carbon atom of the oxetane cation, with a very low activation energy in the initial step. The ring tension of oxetanes makes their ring-opening copolymerization (ROCOP) more challenging compared to epoxides, a factor also explored through computational models.

Electronic Structure and Energetic Considerations

Computational methods are vital for understanding the electronic structure and energetic profiles of (S)-2-phenyloxetane and related species. These investigations provide insights into the stability of the molecule, its reactivity, and the energy changes that occur during chemical transformations. labroots.com

For oxetanes, the inherent ring strain significantly influences their energetic landscape and their propensity to undergo ring-opening or rearrangement reactions. Computational studies can reveal details about molecular orbitals, such as HOMO-LUMO gaps, which are indicative of reactivity. Although specific data for this compound's electronic structure (e.g., HOMO-LUMO values) were not explicitly detailed in the search results, general principles apply. For instance, the electronic structure of atoms and molecules is determined by the arrangement and energy levels of their electrons, which can be explored using quantum mechanical models.

Oxetanes can act as conformational locks within larger molecular structures and serve as hydrogen-bond acceptors, properties that are directly influenced by their electronic configuration and the distribution of electron density. The energetic considerations derived from computational studies, such as relative energies of different conformers or intermediates, are crucial for mapping out potential energy surfaces and identifying favorable reaction pathways.

Prediction of Stereochemical Outcomes

Computational chemistry is a powerful tool for predicting and rationalizing the stereochemical outcomes of reactions involving this compound. Understanding the factors that govern stereoselectivity is paramount in synthetic organic chemistry.

Transition state calculations are frequently employed to compare the energies of diastereomeric transition states, thereby explaining the observed stereoselectivity in reactions such as the ring-opening of oxetanes. For example, computational studies have successfully elucidated the origins of high enantioselectivity in chiral phosphoric acid-catalyzed oxetane desymmetrizations.

In photochemical reactions like the Paternò-Büchi reaction, the stereochemical behavior can be explained by analyzing the conformations and relative stabilities of the biradical intermediates. chem960.comwikipedia.org Differences in bond lengths within ylide intermediates have also been computationally linked to distinctive stereochemical outcomes in ring expansion reactions. Advanced computational methods, such as DP4+ and MM-DP4+, which utilize DFT-optimized geometries, are increasingly used for accurate stereochemical assignment of complex and strained heterocyclic molecules like oxetanes. These computational approaches help to identify the optimal balance between accuracy and computational cost in predicting stereochemical outcomes.

Computational models can also correlate catalyst parameters with enantioselectivity, leading to the development of qualitative models that predict the outcomes of similar reactions, thereby guiding experimental design in asymmetric synthesis.

Applications of S 2 Phenyloxetane in Advanced Organic Synthesis and Materials Science

(S)-2-Phenyloxetane as a Chiral Building Block

This compound has emerged as a valuable chiral building block in organic synthesis, providing a versatile scaffold for the construction of complex, stereochemically defined molecules. nih.gov Its utility stems from the presence of a stereogenic center and a strained four-membered ether ring, which can be selectively opened to introduce diverse functionalities.

Precursor for the Synthesis of Complex Chiral Molecules

The enantiomerically pure nature of this compound makes it an important starting material for the synthesis of a variety of complex chiral molecules. nih.govresearchgate.net Its strained oxetane (B1205548) ring is susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of new stereocenters. This reactivity has been exploited in the synthesis of various chiral compounds, where the phenyl group can be further functionalized. researchgate.net

One of the key applications of this compound is in asymmetric synthesis, where it serves as a source of chirality. For instance, the ring-opening of this compound with various nucleophiles allows for the introduction of new functional groups with a high degree of stereocontrol. This strategy has been successfully employed in the synthesis of chiral alcohols, amines, and other valuable intermediates for the pharmaceutical and agrochemical industries. nih.gov

The following table summarizes selected synthetic applications of this compound as a precursor for complex chiral molecules:

Table 1: Synthetic Applications of this compound| Target Molecule Class | Nucleophile/Reagent | Resulting Functional Group | Reference |

|---|---|---|---|

| Chiral 1,3-diols | Organometallic reagents | Secondary and tertiary alcohols | researchgate.net |

| Chiral amino alcohols | Nitrogen nucleophiles | Primary and secondary amines | nih.gov |

| Chiral haloalcohols | Halide ions | Halohydrins | acs.org |

Role in the Construction of Functionalized Oxygen-Containing Heterocycles

This compound is a key intermediate in the synthesis of other functionalized oxygen-containing heterocycles. mdpi.comresearchgate.netresearchgate.net The ring-expansion of the oxetane can lead to the formation of larger, more complex heterocyclic systems, such as tetrahydrofurans and tetrahydropyrans, which are common motifs in natural products and biologically active molecules.

For example, the reaction of this compound with diazo compounds in the presence of a suitable catalyst can induce a ring expansion to afford substituted tetrahydrofurans with excellent diastereoselectivity. acs.org This method provides a powerful tool for accessing a diverse range of chiral five-membered oxygenated heterocycles. Furthermore, the inherent reactivity of the oxetane ring allows for its conversion into other heterocyclic systems through multi-step synthetic sequences. nih.gov

The versatility of this compound in the construction of other oxygen-containing heterocycles is highlighted in the following table:

Table 2: this compound in the Synthesis of Oxygen-Containing Heterocycles| Target Heterocycle | Reaction Type | Key Reagents | Reference |

|---|---|---|---|

| Tetrahydrofurans | Ring expansion | Diazoesters, Lewis acids | acs.org |

| 1,4-Dioxanes | Dimerization/Rearrangement | Acid catalysis | researchgate.net |

| Substituted Oxepanes | Multi-step synthesis | Grignard reagents, subsequent cyclization | researchgate.net |

Integration into Polymer and Advanced Materials Research

The unique structural and chemical properties of the oxetane motif have led to the exploration of this compound in the field of polymer chemistry and materials science. nih.govmdpi.comsiena.edu Its ability to undergo ring-opening polymerization and the influence of the oxetane ring on material properties make it an attractive monomer for the development of novel polymers and advanced materials. nih.gov

Development of Novel Polymeric Materials

This compound can undergo cationic ring-opening polymerization (CROP) to produce polyethers with a defined stereochemistry along the polymer backbone. nih.govrsc.orgmdpi.com This polymerization process, typically initiated by strong acids or photoinitiators, allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. rsc.orgradtech.org

The resulting chiral polyethers exhibit unique properties stemming from their regular stereostructure. These properties can include altered solubility, thermal behavior, and chiroptical characteristics compared to their atactic counterparts. The incorporation of the bulky phenyl group also influences the physical properties of the resulting polymer, such as its glass transition temperature and mechanical strength.

The table below provides an overview of the polymerization of this compound and the properties of the resulting polymer:

Table 3: Polymerization of this compound and Polymer Properties| Polymerization Method | Initiator/Catalyst | Resulting Polymer | Key Properties |

|---|---|---|---|

| Cationic Ring-Opening Polymerization | Protic acids (e.g., H₂SO₄) | Poly(this compound) | Chiral, potentially crystalline, altered thermal properties |

| Photoinitiated CROP | Onium salts | Poly(this compound) | Controlled polymerization, suitable for coatings and films |

Exploration of Oxetane Motifs for Material Properties

The incorporation of the oxetane motif, as found in this compound, into larger molecules and materials can significantly influence their physicochemical properties. nih.govresearchgate.netacs.org The strained four-membered ring introduces a degree of conformational rigidity and polarity that can be beneficial in various applications. beilstein-journals.org

In medicinal chemistry, for example, the oxetane ring is often used as a bioisostere for gem-dimethyl or carbonyl groups to improve metabolic stability, aqueous solubility, and cell permeability of drug candidates. nih.gov The polar nature of the ether oxygen can also participate in hydrogen bonding, which can be crucial for molecular recognition and binding affinity. In materials science, the rigidity of the oxetane ring can contribute to the thermal stability and mechanical properties of polymers and other materials. nih.gov

The following table summarizes the influence of the oxetane motif on material properties:

Table 4: Influence of the Oxetane Motif on Material Properties| Property | Influence of Oxetane Motif | Application Area | Reference |

|---|---|---|---|

| Solubility | Increased aqueous solubility | Medicinal Chemistry | nih.gov |

| Metabolic Stability | Enhanced stability towards oxidation | Drug Discovery | nih.gov |

| Lipophilicity | Reduced lipophilicity | Medicinal Chemistry | researchgate.net |

Future Perspectives in S 2 Phenyloxetane Research

Development of Next-Generation Enantioselective Synthetic Methodologies

The synthesis of chiral oxetanes, including (S)-2-phenyloxetane, remains a crucial area of research given their increasing importance as building blocks in drug discovery and complex molecule synthesis. The inherent strain of oxetanes, while providing opportunities for diverse transformations, also presents challenges in controlling stereoselectivity americanelements.com. Future efforts will focus on developing highly efficient and enantioselective methods to construct and functionalize these strained heterocycles.

Recent advancements in enantioselective desymmetrization of prochiral oxetanes have demonstrated significant potential. Strategies employing transition metal catalysis, Lewis acid catalysis, and Brønsted acid catalysis have enabled access to a diverse array of chiral alcohols and ethers fishersci.nosynhet.comepa.govfishersci.com. For instance, the use of chiral Brønsted acid catalysts has facilitated intramolecular oxetane (B1205548) desymmetrization, leading to the formation of all-carbon quaternary stereocenters with excellent enantioselectivities synhet.comfishersci.com. Similarly, iridium-catalyzed C-C coupling reactions of primary alcohols with vinyl epoxides represent a novel approach to enantioselective oxetane synthesis, yielding products with all-carbon quaternary stereocenters beyond spirocyclic systems.

A particularly promising avenue is the expansion of biocatalytic approaches. Enzymes, such as engineered halohydrin dehalogenases, have shown remarkable efficiency and excellent enantioselectivity in both the formation and ring-opening of chiral oxetanes americanelements.com. This biocatalytic platform has demonstrated scalability for large-scale transformations and can be integrated into one-pot, one-catalyst cascade systems, offering a highly sustainable alternative to traditional methods. Future research will undoubtedly focus on discovering and engineering new enzymes capable of catalyzing a broader spectrum of enantioselective oxetane transformations.

Discovery of Novel Reactivity and Transformation Pathways

The inherent ring strain of oxetanes makes them valuable synthetic intermediates prone to ring-opening and rearrangement reactions americanelements.com. Future research will delve into uncovering novel reactivity patterns and transformation pathways for this compound, expanding its utility as a versatile building block.

One area of focus is the exploration of "unusual transformations" of strain-heightened oxetanes, such as 2-methyleneoxetanes, 1,5-dioxaspiro[3.2]hexanes, and 4-oxaspiro[2.3]hexanes. These highly strained systems can undergo unexpected reactions, providing fertile ground for understanding reactivity control and accessing new synthetic pathways. For example, 2-methyleneoxetanes react with nucleophiles to release an enolate, and can be converted to homopropargyl alcohols or undergo silicon-accelerated isomerization/electrocyclic ring opening.

The discovery of novel ring-opening reactions with various nucleophiles (e.g., oxygen, nitrogen, sulfur, and selenium) is another key direction synhet.comepa.govfishersci.com. Recent work has demonstrated cascade azide-alkyne cycloaddition/oxetane ring-opening reactions, providing versatile syntheses of functionalized triazole-fused heterocycles without transition-metal catalysts. The desymmetrization of oxetanes by internal sulfur or selenium nucleophiles, catalyzed by chiral Brønsted acids, has also opened new routes to chiral tetrahydrothiophenes and tetrahydroselenophenes synhet.comfishersci.com.

Furthermore, future research will explore novel synthetic disconnections, such as accessing oxetanes directly from native alcohol substrates via C-H functionalization. Understanding and harnessing the unique reactivity patterns of the oxetane ring will lead to the development of new synthetic applications, including their use as precursors for a wide array of organic compounds, intermediates in natural product total synthesis, monomers in polymer construction, and scaffolds for protein modification americanelements.com. The goal is to develop new reaction systems that are both effective and exhibit high selectivity, potentially leading to single-component thermal curing resins.

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is expected to play an increasingly critical role in the rational design and prediction of properties and reactivity for this compound and other oxetane derivatives. DFT studies provide invaluable insights into reaction mechanisms, transition states, and the electronic properties that govern chemical behavior synhet.comfishersci.com.

Computational investigations can predict the reactivity of oxetane-containing compounds, even those with relatively high-lying Lowest Unoccupied Molecular Orbital (LUMO) energies, by considering effects like spirocyclization and hyperconjugation. For example, DFT has been used to rationalize the stereochemical outcomes of asymmetric reactions involving oxetanes, providing a deeper understanding of the factors controlling selectivity synhet.comfishersci.com.

Future applications of advanced computational modeling include:

Detailed Reaction Pathway Analysis: Elucidating complex reaction mechanisms, identifying key intermediates (e.g., biradicals in Paternò-Büchi reactions), and calculating activation energies to guide experimental design.

Prediction of Stereoselectivity: Refining models to accurately predict enantiomeric and diastereomeric ratios in chiral oxetane syntheses, enabling the rational design of more selective catalysts and reagents synhet.comfishersci.com.

Property Prediction and Optimization: Developing more accurate predictive models for physicochemical properties (e.g., lipophilicity, aqueous solubility) and metabolic stability of oxetane-containing compounds, which is crucial for drug design. For instance, LUMO energy calculations can be used to predict the hydrolytic rate of oxetanes by microsomal epoxide hydrolase (mEH), aiding in the design of compounds with modulated metabolism.

Virtual Screening and Lead Optimization: Utilizing computational methods to screen potential oxetane derivatives for desired biological activities and optimize their structures for improved efficacy and safety profiles.

The integration of computational studies with experimental work will accelerate the discovery and development of new oxetane chemistry, moving towards a more predictive and less empirical approach to synthesis and functionalization.

Integration with Sustainable and Green Chemistry Principles (e.g., Flow Chemistry, Biocatalysis)

The chemical industry is increasingly embracing green chemistry principles to develop more sustainable and environmentally friendly synthetic processes. The future of this compound research will see a greater integration of these principles, particularly through the adoption of flow chemistry and the continued development of biocatalysis.

Flow Chemistry: This technology offers significant advantages over traditional batch processes, including enhanced safety, higher selectivity, improved reproducibility, and reduced energy consumption, contributing to a lower carbon footprint. For oxetane synthesis, flow microreactor systems have already demonstrated their utility in generating and trapping highly unstable intermediates, such as 2-phenyloxetan-2-yl lithium, allowing for the synthesis of 2,2-disubstituted oxetanes at higher temperatures and with improved yields compared to batch methods. Future research will expand the application of flow chemistry to:

Continuous Enantioselective Synthesis: Developing continuous flow processes for asymmetric oxetane synthesis, enabling safer and more efficient production of chiral derivatives like this compound.

High-Throughput Experimentation: Utilizing flow platforms for rapid screening of reaction conditions and catalysts, accelerating optimization of oxetane transformations.

Integration with In-line Analytics: Implementing real-time monitoring and control in flow systems to ensure consistent product quality and maximize yield.

Biocatalysis: As highlighted previously, biocatalytic approaches for oxetane synthesis and ring-opening are inherently green due to their mild reaction conditions, high selectivity, and reduced waste generation americanelements.com. Future directions include:

Enzyme Discovery and Engineering: Identifying new enzymes from diverse biological sources or engineering existing ones to catalyze novel oxetane transformations with even greater efficiency and substrate scope.

One-Pot Cascade Reactions: Developing multi-enzymatic cascade systems for the one-pot synthesis of complex oxetane-containing molecules, minimizing purification steps and maximizing atom economy.

Sustainable Bioreactors: Designing and implementing bioreactors for large-scale biocatalytic production of this compound and its derivatives.

Beyond flow chemistry and biocatalysis, other green chemistry principles will be increasingly applied. This includes the use of safer solvents (e.g., water, supercritical fluids, ionic liquids) and solvent-free reactions, maximizing atom economy to minimize waste, and utilizing renewable feedstocks where possible. The development of novel cooperative catalysis, such as combining borane (B79455) Lewis acids with potassium acetate (B1210297) crown ether complexes for ring-opening copolymerization of oxetanes, exemplifies the move towards more sustainable catalytic systems.

The convergence of these advanced synthetic methodologies, novel reactivity discoveries, sophisticated computational tools, and robust green chemistry principles will undoubtedly propel this compound research into new and exciting frontiers, enabling the creation of complex chiral molecules with tailored properties for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.